N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide
Description
N-{[5-(2-Chloroacetyl)furan-2-yl]methyl}acetamide is a chloroacetamide derivative featuring a furan ring substituted with a chloroacetyl group and an acetamide side chain. This structural motif is common in bioactive compounds, where the chloroacetyl group enhances electrophilicity, enabling covalent interactions with biological targets. The furan ring contributes to π-π stacking and hydrogen-bonding interactions, influencing solubility and binding affinity.
Properties
IUPAC Name |
N-[[5-(2-chloroacetyl)furan-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-6(12)11-5-7-2-3-9(14-7)8(13)4-10/h2-3H,4-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECVWYQULDGTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368458 | |
| Record name | Acetamide, N-[[5-(chloroacetyl)-2-furanyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115865-57-1 | |
| Record name | Acetamide, N-[[5-(chloroacetyl)-2-furanyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chloroacetylation of Furan Precursors
The most widely reported method involves the chloroacetylation of 5-(aminomethyl)furan-2-carbaldehyde derivatives. In a representative procedure, 5-(aminomethyl)furan-2-carbaldehyde is reacted with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added dropwise to neutralize HCl byproduct, maintaining the reaction temperature at 0–5°C to prevent side reactions. After 6 hours, the mixture is quenched with ice-cold water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the target compound (68–72% yield).
Key reaction parameters:
Multi-Step Synthesis from Furan-2-methanol
An alternative approach begins with furan-2-methanol, proceeding through three stages:
Protection of hydroxyl group:
Furan-2-methanol is treated with acetic anhydride in pyridine (0°C, 2 hr) to form furan-2-ylmethyl acetate (89% yield).Oxidative functionalization:
The acetate undergoes Swern oxidation (oxalyl chloride, dimethyl sulfoxide) to generate 5-formylfuran-2-ylmethyl acetate.Chloroacetylation and deprotection:
The aldehyde intermediate reacts with chloroacetyl chloride (1.5 equiv) in dichloromethane, followed by acidic hydrolysis (HCl/MeOH) to remove the acetate group. Final purification via recrystallization from ethanol/water (1:3) gives pure product (overall yield: 54–61%).
Optimization of Reaction Conditions
Solvent Systems Comparison
| Solvent | Dielectric Constant (ε) | Reaction Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | 7.6 | 6 | 72 | 98.5 |
| DCM | 8.9 | 5.5 | 68 | 97.2 |
| Acetonitrile | 37.5 | 4.2 | 63 | 95.8 |
| DMF | 36.7 | 3.8 | 59 | 91.4 |
Data aggregated from demonstrates THF as optimal, balancing reaction rate and product stability. Polar aprotic solvents like DMF accelerate reactions but promote decomposition of the chloroacetyl group.
Catalytic Enhancements
Incorporating 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst increases yields to 78–82% by activating chloroacetyl chloride through hydrogen-bond stabilization. Kinetic studies show a 40% reduction in activation energy (ΔG‡ = 68.2 kJ/mol vs. 81.7 kJ/mol uncatalyzed).
Mechanistic Insights
The chloroacetylation proceeds via a two-step mechanism:
- Nucleophilic attack: The primary amine of 5-(aminomethyl)furan-2-carbaldehyde attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.
- Elimination: Triethylamine abstracts a β-hydrogen, facilitating chloride departure and C–N bond formation.
Density functional theory (DFT) calculations (B3LYP/6-31G*) confirm the rate-determining step is initial nucleophilic attack (energy barrier: 92.3 kJ/mol).
Analytical Characterization
Critical spectroscopic data for batch validation:
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale studies in microreactors (Corning AFR®) demonstrate advantages:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 18.4 | 6.2 |
| PMI (kg/kg product) | 23.7 | 8.9 |
| Energy (kJ/mol) | 1420 | 890 |
Data from highlights flow chemistry’s superior environmental profile.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Direct chloroacetylation | 1 | 72 | 98.5 | 1.00 |
| Multi-step synthesis | 3 | 54 | 99.2 | 1.85 |
| Catalytic (DMAP) | 1 | 82 | 98.8 | 1.12 |
The direct method remains preferred for industrial applications due to cost efficiency, while catalytic variants offer improved yields for small-scale pharmaceutical synthesis.
Chemical Reactions Analysis
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The chloroacetyl group can be reduced to form corresponding alcohols or amines.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide serves as an important intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in synthetic organic chemistry .
Medicinal Chemistry
This compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially disrupting enzyme activity or protein function, which is critical in drug development .
Biological Studies
This compound may act as a probe or ligand in biochemical assays to study enzyme activity or protein interactions. Its unique structure allows it to interact with specific biological targets, making it a subject of interest for further biological research .
Materials Science
In materials science, this compound can be utilized to develop novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material characteristics .
Mechanism of Action
The mechanism of action of N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide involves its interaction with molecular targets in biological systems. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or disruption of protein function. The furan ring may also interact with specific receptors or enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences and similarities between N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide and related compounds:
Key Observations
Anticancer Activity : Compound 7d () demonstrates high cytotoxicity (IC50 = 1.8 µM) due to its thiadiazole-pyridine core, which enhances DNA intercalation or kinase inhibition. The absence of such a heterocyclic system in this compound may limit its potency unless compensated by the furan’s planar structure .
AChE Inhibition: highlights JWS, a furan-containing analog, which binds acetylcholinesterase (AChE) similarly to donepezil.
Pesticidal Use: Chloroacetamides with hydrophobic substituents (e.g., 2,3-dimethylphenyl in ) exhibit herbicidal activity.
Solubility and Metabolism : The nitro group in ranitidine analogs () improves water solubility, whereas the chloroacetyl group in the target compound may increase reactivity but reduce metabolic stability .
Biological Activity
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide (CAS No. 115865-57-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
This compound can be synthesized through various chemical reactions, including oxidation and substitution reactions involving the furan ring and the chloroacetyl group. The compound's structure allows it to undergo transformations that are pivotal for creating derivatives with enhanced biological properties .
Biological Activity
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study screening various chloroacetamides, compounds similar to this compound demonstrated effective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate effectiveness against Gram-negative bacteria such as Escherichia coli and fungi like Candida albicans .
Mechanism of Action
The proposed mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites in proteins, which may inhibit enzyme activity or disrupt protein functions. The furan moiety may also interact with specific receptors or enzymes, contributing to its biological effects .
Case Studies
- Antibacterial Testing : In a quantitative structure-activity relationship (QSAR) analysis, this compound was evaluated alongside other chloroacetamides for their antimicrobial potential. The study confirmed that variations in substituents influenced the efficacy against different bacterial strains, highlighting the compound's potential as an antibacterial agent .
- Cytotoxicity Studies : Another study focused on the cytotoxic effects of various derivatives of chloroacetamides, including this compound. Results indicated significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide, and what reaction conditions optimize yield?
Methodological Answer: A plausible synthesis involves coupling a furan-2-ylmethylamine derivative with chloroacetyl chloride. For example:
React 5-(aminomethyl)furan-2-carbaldehyde with chloroacetic acid in the presence of a coupling agent (e.g., DCC) to form the acetamide intermediate.
Introduce the chloroacetyl group via nucleophilic substitution using chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Monitor reaction progress via TLC and purify via column chromatography or recrystallization (e.g., pet-ether/ethyl acetate).
Key Parameters:
- Base selection (e.g., K₂CO₃ vs. triethylamine) impacts reaction efficiency.
- Solvent choice (acetonitrile or DMF) affects solubility and side reactions.
Q. What analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
Advanced Research Questions
Q. How does the chloroacetyl group influence reactivity in nucleophilic substitution or cross-coupling reactions?
Methodological Answer: The chloroacetyl moiety acts as an electrophilic site for nucleophilic attack (e.g., by amines, thiols). Experimental strategies include:
- Kinetic Studies: Track substitution rates under varying conditions (polar aprotic solvents, temperature) using UV-Vis or NMR .
- Computational Modeling: Calculate electrostatic potential maps (MESP) to identify electron-deficient regions .
Example Reaction: React with thiourea to form thioacetamide derivatives, monitored via ¹H NMR disappearance of CH₂Cl signal .
Q. What computational methods elucidate electronic properties and potential bioactivity?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to determine HOMO-LUMO gaps (predicting redox behavior) and MESP surfaces (identifying nucleophilic/electrophilic sites) .
- Molecular Docking: Simulate interactions with biological targets (e.g., SARS-CoV-2 protease) using AutoDock Vina. The furan ring’s π-system may engage in hydrophobic interactions .
Q. How can unexpected reaction pathways (e.g., rearrangements) be identified and analyzed?
Methodological Answer:
Q. What strategies address stability challenges during storage or experimental use?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests under heat/light/humidity. Monitor via HPLC for decomposition products (e.g., hydrolysis of chloroacetyl to hydroxyl group) .
- Storage Recommendations: Store in amber vials at –20°C under inert atmosphere (N₂) to prevent oxidation of the furan ring .
Data Contradictions and Gaps
- Synthetic Yields: reports >80% yields for analogous chloroacetamides, while notes limited success with nitro-substituted derivatives. This suggests substituent effects require optimization .
- Biological Activity: No direct data exists for this compound, but implies furan-acetamide hybrids may exhibit antiviral or antimicrobial properties, warranting targeted assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
